molecular formula C10H13BrO B1283391 1-Bromo-4-(2-methoxypropan-2-yl)benzene CAS No. 119027-36-0

1-Bromo-4-(2-methoxypropan-2-yl)benzene

Cat. No.: B1283391
CAS No.: 119027-36-0
M. Wt: 229.11 g/mol
InChI Key: SVSUUYAOGAZDBT-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methoxypropan-2-yl)benzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position and a 2-methoxypropan-2-yl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-methoxypropan-2-yl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(2-methoxypropan-2-yl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 4-(2-methoxypropan-2-yl)phenol, 4-(2-methoxypropan-2-yl)benzonitrile, 4-(2-methoxypropan-2-yl)aniline.

    Oxidation: 4-(2-methoxypropan-2-yl)benzaldehyde, 4-(2-methoxypropan-2-yl)benzoic acid.

    Reduction: 4-(2-methoxypropan-2-yl)benzene.

Scientific Research Applications

1-Bromo-4-(2-methoxypropan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-4-(2-methoxypropan-2-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and methoxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities. The bromine atom can act as a leaving group in substitution reactions, while the methoxy group can undergo oxidation or reduction, facilitating the compound’s transformation into various derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(2-methoxyethyl)benzene
  • 1-Bromo-4-(2-methoxypropyl)benzene
  • 1-Bromo-4-(2-methoxybutyl)benzene

Uniqueness

1-Bromo-4-(2-methoxypropan-2-yl)benzene is unique due to the presence of the 2-methoxypropan-2-yl group, which imparts specific steric and electronic properties to the compound. This group influences the compound’s reactivity and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-4-(2-methoxypropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,12-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSUUYAOGAZDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567809
Record name 1-Bromo-4-(2-methoxypropan-2-yl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119027-36-0
Record name 1-Bromo-4-(2-methoxypropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(2-methoxypropan-2-yl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 6.87 g of ethyl 4-bromobenzoate (10) was allowed to react with 64 mL (1.4 M in toluene) of methyl magnesium bromide in THF at −40° C. for 1 hour, and the reaction mixture was gradually warmed to 0° C. The reaction was quenched with saturated aqueous ammonium chloride solution and the resultant mixture was extracted with ethyl acetate. The organic layer was washed with brine, was dried over magnesium sulfate, was filtered, and the solvent was removed in vacuo. Purification by silica gel chromatography (50:1 to 10:1 hexanes-ethyl acetate) afforded 6.44 g (99% yield) of 2-(4-bromophenyl)propan-2-o1; MS (AP/CI) observed: 199.1 (M+H−H2O)+, 100%; 213.1, 215.1 (M−H)−, 60%, 80%. 2-(4-Bromophenyl)propan-2-o1 (1.77 g) and iodomethane (1.16 g) in THF (100 mL) were treated with sodium hydride, 60% in mineral oil (328 mg). After stirring for 24 h at room temperature, the reaction mixture was quenched with dilute aqueous hydrochloric acid, was extracted with ethyl acetate, and the organic layer was washed with brine, was dried over magnesium sulfate, was filtered, and the solvent was removed in vacuo. The resultant oil was purified by silica gel chromatography (200:1 hexanes-ethylacetate) to afford 0.5 g of 1-bromo-4-(1-methoxy-1-methyl-ethyl)-benzene; 13C NMR (400 MHz, CDCl3) δ 145.35, 131.53, 127.91, 121.00, 50.90, 28.60.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(4-Bromo-phenyl)-propan-2-ol (Preparation 39, 1.77g, 8.2 mmol) and methyl iodide (0.5 mL, 8.2 mmol) in tetrahydrofuran (100 mL) were treated with sodium hydride (60% dispersion in mineral oil, 328 mg, 8.2 mmol). The mixture was stirred for 24 hours at room temperature, was poured into 0.5 M aqueous hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, was dried over magnesium sulfate, was filtered, and the solvent was removed in vacuo. The residue was purified by silica gel chromatography (200:1 hexanes-ethyl acetate) to afford 500 mg (27% yield) of the title compound. 13C NMR (100 MHz, CDCl3) d 145.4, 131.5, 127.9, 121.0, 76.7, 50.9, 28.1; MS (AP/Cl) 197.0, 199.0 (M+H—OMe)+.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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